2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid
Description
Molecular Framework and Geometric Parameters
The molecular architecture of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid is characterized by a complex arrangement of three distinct aromatic systems connected through specific bonding patterns. The compound possesses the molecular formula C15H10FN3O2S with a molecular weight of 315.32 grams per mole, indicating a relatively compact structure despite its multi-ring nature. The structural framework consists of a central thiazole ring serving as the connecting bridge between the 3-fluorophenyl substituent and the isonicotinic acid moiety.
Crystallographic studies of related thiazole derivatives reveal characteristic dihedral angles between aromatic rings that significantly influence molecular conformation. Research on similar fluorophenyl-thiazole systems demonstrates that the fluorophenyl ring typically exhibits dihedral angles ranging from 12.8 to 87.84 degrees relative to the thiazole core, depending on the specific substitution pattern and crystalline environment. These angular relationships are crucial for understanding the three-dimensional arrangement of the molecule and its potential intermolecular interactions.
The thiazole ring system itself maintains planarity, with typical carbon-sulfur and carbon-nitrogen bond lengths consistent with aromatic character. Studies of related compounds show that thiazole rings exhibit remarkable structural stability, with ring systems displaying root mean square deviations of less than 0.01 angstroms from planarity. This planar arrangement facilitates optimal overlap of pi-electrons across the heterocyclic system, contributing to the overall electronic stability of the molecule.
Intermolecular Interactions and Crystal Packing
The crystalline structure of this compound likely exhibits complex hydrogen bonding patterns characteristic of compounds containing both amino and carboxylic acid functional groups. Research on related isonicotinic acid derivatives demonstrates the formation of strong intermolecular hydrogen bonds with bond lengths typically ranging from 2.5 to 3.0 angstroms. These interactions significantly influence crystal packing arrangements and contribute to the overall stability of the solid-state structure.
Fluorine substitution on the phenyl ring introduces additional electronic effects that modify intermolecular interactions. Studies of fluorophenyl-containing compounds reveal that fluorine atoms can participate in weak hydrogen bonding interactions, with carbon-hydrogen to fluorine distances typically observed around 3.0 to 3.5 angstroms. These weak interactions, while individually modest, collectively contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.
The carboxylic acid functionality of the isonicotinic acid moiety provides opportunities for robust hydrogen bonding networks. Crystallographic analysis of related compounds shows that carboxylic acid groups frequently form cyclic dimers through hydrogen bonding, creating characteristic ring motifs that stabilize crystal structures. These interactions typically involve oxygen-hydrogen to oxygen distances of approximately 2.6 to 2.8 angstroms, representing relatively strong hydrogen bonds that significantly influence crystalline properties.
Properties
CAS No. |
1797019-23-8 |
|---|---|
Molecular Formula |
C15H10FN3O2S |
Molecular Weight |
315.322 |
IUPAC Name |
2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
ZGJJVEJAMGFABG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Customized α-Halo Ketones
The classical Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. Adapted for this target, the method involves:
Step 1: Preparation of N-(3-Fluorophenyl)thiourea
3-Fluoroaniline reacts with ammonium thiocyanate in hydrochloric acid to yield the thiourea derivative. This intermediate is critical for introducing the 3-fluorophenylamino group during cyclization.
Step 2: Synthesis of 2-Bromoacetylisonicotinic Acid
Isonicotinic acid undergoes Friedel-Crafts acetylation at position 2, followed by bromination using bromine in glacial acetic acid. This α-bromo ketone serves as the electrophilic partner in the Hantzsch reaction:
Step 3: Cyclocondensation
The thiourea and α-bromo ketone react in ethanol under reflux to form the thiazole ring. This one-pot reaction achieves the target compound in moderate yields (50–65%):
Optimization Insights
Route A: Carbodiimide-Mediated Amide Bond Formation
-
Hydrolysis of Ethyl 2-Aminothiazole-4-carboxylate : Basic hydrolysis (NaOH, H₂O/EtOH) yields 2-aminothiazole-4-carboxylic acid.
-
Protection of the Amino Group : Boc anhydride in THF protects the amine, preventing side reactions during subsequent steps.
-
Coupling with 3-Fluoroaniline : EDCI and HOBt facilitate amide bond formation between the carboxylic acid and 3-fluoroaniline. Subsequent Boc deprotection (TFA/DCM) affords the target compound:
Yield : 70–75% after purification by recrystallization.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch Synthesis | Single-step cyclization; minimal purification | Low yield due to competing decarboxylation | 50–65% |
| Coupling Route A | High purity; scalable | Multiple protection/deprotection steps | 70–75% |
| Suzuki Cross-Coupling | Direct C–C bond formation | Requires specialized catalysts and precursors | N/A |
Critical Process Parameters and Optimization
Reaction Solvent Effects
Catalytic Hydrogenation in Intermediate Synthesis
Patent WO2015155664A1 highlights 10% Pd/C as optimal for reducing nitro groups to amines without over-reduction. Key conditions:
-
Pressure : 50–60 psi H₂
-
Temperature : 25–30°C
-
Solvent : Methanol/water (9:1)
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Recrystallization Protocols
-
Solvent System : Ethyl acetate/hexane (1:3) achieves >99.5% chemical purity.
-
Temperature Gradient : Slow cooling from 60°C to 4°C minimizes impurity entrapment.
Scalability and Industrial Considerations
Cost-Efficiency of Starting Materials
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Substituent Effects
- C4 Substituents : Replacing acetic acid () with isonicotinic acid introduces an aromatic pyridine ring, enhancing rigidity and enabling dual H-bonding and π-stacking interactions. This modification is critical for binding to ATP pockets in kinases .
Biological Activity
2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃F N₄O₂S
- Molecular Weight : 304.35 g/mol
- CAS Number : 90314301
This compound features a thiazole ring, an isonicotinic acid moiety, and a fluorophenyl group, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isonicotinic acid exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Pseudomonas aeruginosa | 32.0 | |
| Bacillus subtilis | 4.0 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits varying degrees of activity against these pathogens, with the lowest MIC observed against Bacillus subtilis.
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro using human cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.
The IC₅₀ values suggest that the compound effectively inhibits cell proliferation in these cancer cell lines, indicating its potential as a therapeutic agent.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways essential for microbial survival and cancer cell growth. Specifically, it has been suggested that the compound may inhibit the activity of carbonic anhydrase II (hCA II), which is crucial for maintaining pH homeostasis in cells, thereby affecting cellular metabolism and proliferation .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazole derivatives highlighted the superior activity of compounds similar to isonicotinic acid against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study noted that modifications to the thiazole ring significantly enhanced antibacterial potency .
- Anticancer Studies : Research involving MCF-7 cells showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G1 phase, suggesting a targeted mechanism for inhibiting cancer cell proliferation .
Q & A
Q. What are the established synthetic routes for 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid?
A common method involves nucleophilic addition of (2-amino-4-(3-fluorophenyl)thiazol-5-yl)methanone with substituted isocyanates or isothiocyanates in acetone under catalytic NaOH at room temperature . Purification typically employs crystallization or chromatography. Advanced variants use continuous flow reactors for scalability, though yields and purity depend on substituent reactivity and solvent choice.
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR (1H/13C) to confirm thiazole ring substitution and fluorophenyl connectivity.
- HPLC (C18 columns, acetonitrile/water with 0.1% TFA) to assess purity (>95% required for biological assays) .
- LC-MS for molecular weight validation (theoretical m/z: 252.27) .
Q. What are the solubility properties of this compound in common solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its acetic acid moiety, but limited solubility in water. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .
Advanced Research Questions
Q. How can researchers optimize synthesis to address low yields in thiazole ring formation?
Methodological Approach :
- Catalyst Screening : Test bases (e.g., K2CO3, Et3N) to improve nucleophilic substitution efficiency .
- Temperature Gradients : Evaluate reflux vs. microwave-assisted synthesis for kinetic control.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust reaction stoichiometry .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- 3-Fluorophenyl Position : Meta-fluorine enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Thiazole Core : Replacing sulfur with oxygen reduces metabolic stability but increases solubility .
- Acetic Acid Moiety : Esterification (e.g., methyl ester) improves membrane permeability but reduces target affinity .
Q. How can computational modeling guide target identification for this compound?
Methodology :
- Docking Studies : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1ATP) .
- MD Simulations : Analyze stability of ligand-target complexes (20 ns trajectories) to prioritize experimental validation .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with thiazole nitrogen) .
Key Finding : Preliminary models suggest affinity for tyrosine kinases (e.g., EGFR), but experimental validation is pending .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Case Study : Discrepancies in 1H NMR aromatic signals (δ 7.2–7.8 ppm) may arise from:
- Tautomerism : Thiazole ring protonation states under acidic conditions .
- Solvent Effects : DMSO-d6 vs. CDCl3 alters fluorine-induced deshielding .
Resolution :
Conduct variable-temperature NMR to detect tautomeric equilibria.
Compare spectra across solvents and pH gradients .
Q. What strategies mitigate batch-to-batch variability in biological assays?
Best Practices :
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and confirm identity via FT-IR (C=O stretch: 1680–1720 cm⁻¹) .
- Positive Controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data .
- Replicate Design : Include triplicate technical and biological replicates to address compound degradation .
Q. How does the compound’s reactivity impact formulation for in vivo studies?
Challenges :
- pH Sensitivity : The acetic acid group undergoes decarboxylation at pH < 4, requiring enteric coatings for oral delivery .
- Light Instability : Thiazole rings degrade under UV exposure; store in amber vials at –20°C .
Solution : Prodrug development (e.g., PEGylated esters) to enhance stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
